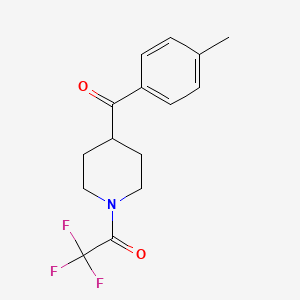![molecular formula C9H10N2O B598735 7-甲氧基-2-甲基咪唑并[1,2-a]吡啶 CAS No. 1204527-87-6](/img/structure/B598735.png)
7-甲氧基-2-甲基咪唑并[1,2-a]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C9H10N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
科学研究应用
7-Methoxy-2-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal chemistry: It is used as a scaffold for developing drugs with antiviral, antibacterial, anticancer, and antifungal properties.
Material science: Its structural characteristics make it useful in the development of new materials.
Biological research: It serves as a tool for studying various biological pathways and mechanisms.
作用机制
Target of Action
Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been shown to possess a broad range of biological activity .
Mode of Action
It’s known that 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, leading to the formation of 3-halo-2-methyl-1h-imidazo[1,2-a]pyridinium trihalides .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Result of Action
A related compound, 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, has shown antimicrobial properties against staphylococcus aureus .
生化分析
Cellular Effects
The effects of 7-Methoxy-2-methylimidazo[1,2-a]pyridine on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-Methoxy-2-methylimidazo[1,2-a]pyridine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-2-methylimidazo[1,2-a]pyridine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 7-Methoxy-2-methylimidazo[1,2-a]pyridine vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
7-Methoxy-2-methylimidazo[1,2-a]pyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of 7-Methoxy-2-methylimidazo[1,2-a]pyridine and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yields.
Condensation reaction: 2-aminopyridine reacts with α-bromoketones to form the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods
化学反应分析
Types of Reactions
7-Methoxy-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution reactions: For example, halogenation at the C-3 position.
Oxidation and reduction reactions: These reactions can modify the functional groups on the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Halogenation: Bromine or iodine in chloroform can be used for halogenation reactions.
Oxidation: Metal-free oxidation and photocatalysis strategies are employed.
Major Products
3-Halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides: These are formed from halogenation reactions and have shown antimicrobial properties.
相似化合物的比较
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Shares a similar core structure but lacks the methoxy group at the C-7 position.
3-Halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides: These are halogenated derivatives with enhanced biological activities.
Uniqueness
7-Methoxy-2-methylimidazo[1,2-a]pyridine is unique due to its methoxy group at the C-7 position, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a drug candidate and its utility in various scientific applications .
属性
IUPAC Name |
7-methoxy-2-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-6-11-4-3-8(12-2)5-9(11)10-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDOUVIAMCJMNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
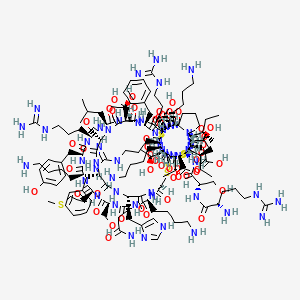
![4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine](/img/new.no-structure.jpg)
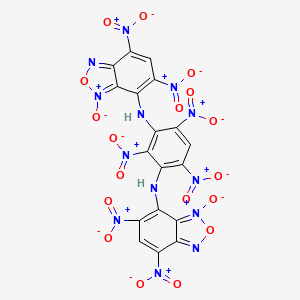
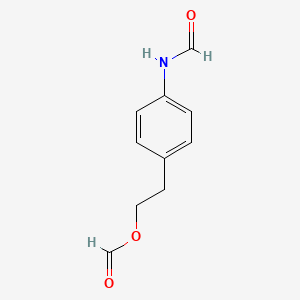
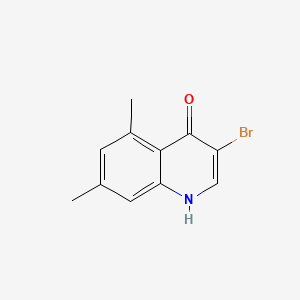
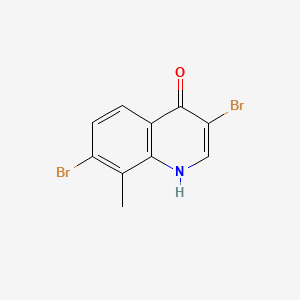


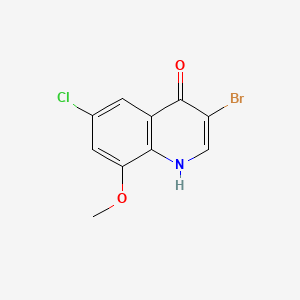
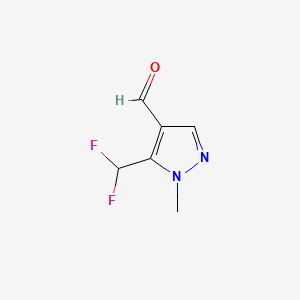
![2,4,6-Trimethyl-N'-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide](/img/structure/B598673.png)
